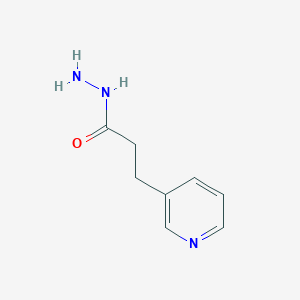

3-(吡啶-3-基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Pyridin-3-yl)propanehydrazide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials with specialized properties.

Synthesis Analysis

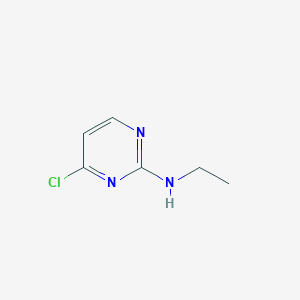

The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines was developed, which involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction is chemoselective and occurs at the terminal nitrogen atom of the hydrazide, followed by dehydration under microwave irradiation to yield the desired product . This method exemplifies the potential pathways that could be adapted for the synthesis of 3-(Pyridin-3-yl)propanehydrazide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a Schiff base derivative, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, was synthesized and its structure was determined using single-crystal X-ray crystallography. The molecule crystallized in the monoclinic system and exhibited intermolecular hydrogen bonding, contributing to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of 3-(Pyridin-3-yl)propanehydrazide.

Chemical Reactions Analysis

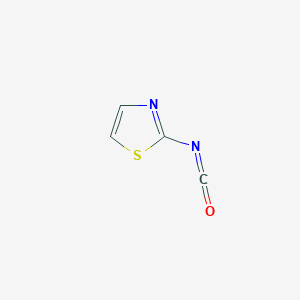

Pyridine derivatives participate in a variety of chemical reactions. The study of metal dithiocarbamate complexes based on a pyridyl and nitrile group-containing amine demonstrates the reactivity of such compounds. These complexes were prepared and characterized, showing the potential for 3-(Pyridin-3-yl)propanehydrazide to form complexes with metals, which could be useful in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be elucidated through experimental and computational studies. For instance, vibrational spectra, HOMO-LUMO analysis, and studies on nonlinear optical behavior have been conducted on a related compound, providing insights into its electronic structure and potential applications in nonlinear optics . Similarly, the analysis of vibrational spectra and electronic properties of other pyridine derivatives has been performed, which can help predict the behavior of 3-(Pyridin-3-yl)propanehydrazide in different environments .

科学研究应用

1. Complexation and Coordination Chemistry

化合物3-(吡啶-3-基)丙酰肼在络合和配位化学中显示出潜力。研究表明,通过缩合反应,它能够形成四齿配体,如与镉(II)的络合中所见(Hakimi et al., 2013)。这表明它在创建具有潜在应用的复杂分子结构方面具有实用性,包括催化和材料科学。

2. Antimicrobial Activity

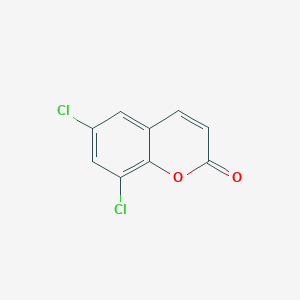

3-(吡啶-3-基)丙酰肼的衍生物,如2-(吡啶-3-基)-4H-香豆素-4-酮,显示出显著的抗菌活性(Chate et al., 2013)。这突显了基于这种化合物开发新的抗菌剂的潜力,这对于解决抗生素耐药性可能很重要。

3. Organic Synthesis

3-(吡啶-3-基)丙酰肼已被用于有机合成,展示了它作为复杂分子的构建块的多功能性。例如,它参与了一种葡萄糖激酶激活剂的关键中间体的合成(Dunetz et al., 2011)。这种应用显示了它在制药行业中对于药物开发的重要性。

4. Spectroscopic and Quantum Chemical Studies

这种化合物已经接受了广泛的光谱和量子化学研究,以了解其分子结构和性质,如对分子结构的研究,如3-(4-氯苯基)-5-[4-丙酰基)苯基-4,5-二氢-1H-吡唑-1-基] (吡啶-4-基) 甲酮(Sivakumar et al., 2021)。这项研究对于新材料和化学品的开发至关重要。

安全和危害

作用机制

Target of Action

The primary target of 3-(Pyridin-3-yl)propanehydrazide is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

3-(Pyridin-3-yl)propanehydrazide interacts with its target, PFKFB3, by inhibiting its activity . This inhibition reduces glycolytic flux and suppresses glucose uptake

Biochemical Pathways

The primary biochemical pathway affected by 3-(Pyridin-3-yl)propanehydrazide is glycolysis . By inhibiting PFKFB3, the compound reduces the rate of glycolysis, leading to decreased glucose uptake and energy production . The downstream effects of this action can include reduced cell proliferation and growth, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells .

Result of Action

The inhibition of PFKFB3 and the subsequent reduction in glycolysis can lead to a variety of molecular and cellular effects. Most notably, cells that rely on glycolysis for energy may experience reduced proliferation and growth . This has potential implications for the treatment of diseases characterized by abnormal cell growth, such as cancer .

属性

IUPAC Name |

3-pyridin-3-ylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMOFUDUJDDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634774 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320608-52-4 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)